molecular formula C22H22N2OS2 B2751279 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 919851-28-8

2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2751279
CAS No.: 919851-28-8
M. Wt: 394.55
InChI Key: ICIMWMPUMOWQDW-UHFFFAOYSA-N
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Description

2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H22N2OS2 and its molecular weight is 394.55. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds related to 2-(4-(methylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer potential. For instance, certain derivatives have shown selective cytotoxicity against human lung adenocarcinoma cells (A549) without causing significant toxicity to mouse embryoblast cell lines (NIH/3T3), highlighting their potential as selective anticancer agents. These studies also reveal that such compounds can induce apoptosis in cancer cells, an essential mechanism for anticancer activity (Evren et al., 2019).

Antimicrobial and Antifungal Properties

Novel thiazole derivatives have been synthesized and shown significant antimicrobial and antifungal activities, indicating their potential for treating bacterial and fungal infections. These compounds have been tested against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species including Aspergillus niger, showing promising antimicrobial and antifungal effects (Saravanan et al., 2010).

Molecular Interaction and Structural Analysis

Some research efforts focus on the structural analysis and molecular interactions of related compounds, such as investigating hydrogen bonding, stacking, and halogen bonding in certain acetamide derivatives. These studies offer insights into the stability of these compounds and their potential interactions with biological targets, which is crucial for designing effective therapeutics (Gouda et al., 2022).

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS2/c1-26-19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-27-22)18-9-8-16-4-2-3-5-17(16)13-18/h6-11,13-14H,2-5,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIMWMPUMOWQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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